Bis-2,6-(3-Methoxycarbonylphenyl)-4-(trifluoromethyl)pyridine

Description

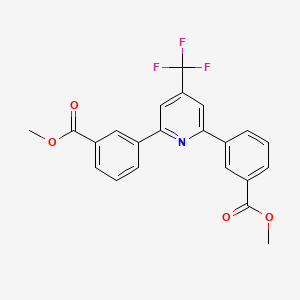

Molecular Architecture and Bonding Characteristics

The molecular architecture of this compound exhibits a complex three-dimensional arrangement characterized by a central pyridine ring system with specific substitution patterns that significantly influence its overall geometry and electronic properties. The compound possesses the molecular formula C22H16F3NO4 with a molecular weight of 415.37232 daltons, indicating a substantial molecular framework with multiple aromatic systems. The central pyridine ring serves as the core structural element, with two 3-methoxycarbonylphenyl groups positioned at the 2 and 6 positions, while a trifluoromethyl group occupies the 4 position of the pyridine ring.

The bonding characteristics within this molecular framework demonstrate a complex interplay between various electronic effects. The trifluoromethyl group at the 4-position of the pyridine ring introduces significant electron-withdrawing character through both inductive and field effects, which substantially alters the electron density distribution throughout the aromatic system. This electron withdrawal is counterbalanced by the methoxycarbonyl groups present on the phenyl substituents, which can participate in resonance interactions and provide some electron-donating character through their ester functionalities. The pyridine nitrogen atom contributes to the overall electronic structure by providing a basic site and influencing the aromatic character of the central ring system.

The three-dimensional conformation of the molecule is heavily influenced by steric interactions between the bulky substituents. The two phenyl rings attached at the 2 and 6 positions of the pyridine core are likely to adopt specific orientations to minimize steric hindrance while maximizing stabilizing interactions. Studies on related compounds have shown that such substitution patterns often result in twisted conformations where the phenyl rings are not coplanar with the central pyridine ring, creating a propeller-like molecular geometry. The trifluoromethyl group, being relatively compact despite its strong electronic effects, contributes minimal steric hindrance but significantly influences the electronic properties of the entire molecular framework.

Crystallographic Analysis and Conformational Studies

Crystallographic analysis of trifluoromethylpyridine derivatives has revealed important insights into the solid-state structure and conformational preferences of these compounds. While specific crystal structure data for this compound is limited in the current literature, studies on closely related compounds provide valuable information about the likely structural characteristics. The crystal packing of similar trifluoromethylpyridine derivatives typically exhibits specific intermolecular interactions that influence the overall solid-state arrangement.

X-ray crystallographic studies on related pyridine derivatives have demonstrated that molecules with similar substitution patterns often display characteristic dihedral angles between the aromatic ring systems. In the case of dimethyl 4,4'-pyridine-2,6-diyldibenzoate, which shares structural similarities with the target compound, crystallographic analysis revealed that the molecule exhibits axial symmetry with specific dihedral angles between the benzene and pyridine rings of approximately 24.6 and 24.8 degrees. These findings suggest that this compound would likely adopt a similar twisted conformation in the solid state.

The conformational studies of trifluoromethylpyridine derivatives have shown that the presence of fluorine atoms significantly influences the molecular packing through various intermolecular interactions. The trifluoromethyl group can participate in C-H···F contacts and F···F interactions, which contribute to the stabilization of specific crystal packing arrangements. Additionally, the methoxycarbonyl groups can engage in hydrogen bonding interactions with neighboring molecules, further influencing the crystal structure. The planar nature of the ester groups relative to their attached benzene rings, as observed in related compounds, suggests that these functionalities maintain their aromatic conjugation while participating in intermolecular interactions.

| Structural Parameter | Characteristic | Influence on Structure |

|---|---|---|

| Central Pyridine Ring | Aromatic, nitrogen-containing | Provides basic site and aromatic stability |

| Trifluoromethyl Group | Electron-withdrawing, compact | Strong electronic effects, minimal steric hindrance |

| Methoxycarbonyl Phenyl Groups | Electron-donating, bulky | Steric interactions, hydrogen bonding capability |

| Molecular Formula | C22H16F3NO4 | Complex molecular framework |

| Molecular Weight | 415.37 daltons | Substantial molecular size |

Comparative Analysis with Related Trifluoromethylpyridine Derivatives

The structural characteristics of this compound can be better understood through comparison with other trifluoromethylpyridine derivatives that have been extensively studied. The trifluoromethylpyridine family encompasses a diverse range of compounds with varying substitution patterns, each exhibiting unique structural and electronic properties that are influenced by the position and nature of the substituents. The target compound belongs to a specific subclass characterized by multiple aromatic substituents and ester functionalities, which distinguishes it from simpler trifluoromethylpyridine derivatives.

Comparative analysis with 2,6-bis(trifluoromethyl)pyridine reveals significant structural differences. While both compounds feature substitution at the 2 and 6 positions of the pyridine ring, the replacement of trifluoromethyl groups with methoxycarbonylphenyl substituents in the target compound introduces dramatically different steric and electronic environments. The bis-trifluoromethyl derivative is a much smaller molecule with a molecular weight of 215.10 daltons, compared to the 415.37 daltons of the target compound. This size difference reflects the substantial increase in molecular complexity achieved through the incorporation of the aromatic ester substituents.

Studies on 3,5-bis(trifluoromethyl)pyridine provide additional comparative insights. This isomeric compound, with trifluoromethyl groups at the 3 and 5 positions, exhibits different electronic and steric properties compared to compounds with 2,6-substitution patterns. The meta-positioning of the trifluoromethyl groups results in different electronic distributions and molecular geometries, highlighting the importance of substitution patterns in determining structural characteristics. The target compound's unique combination of 2,6-aromatic substitution and 4-trifluoromethyl substitution creates a distinctive electronic environment that sets it apart from these simpler derivatives.

Research on trifluoromethylpyridine derivatives has demonstrated their importance as key intermediates in pharmaceutical and agrochemical applications. The biological activities of these compounds are thought to arise from the combination of unique physicochemical properties imparted by the fluorine atoms and the characteristic features of the pyridine moiety. The target compound's complex substitution pattern suggests potential applications in advanced synthetic chemistry, where the multiple functional groups could serve as sites for further chemical modification or as binding elements in molecular recognition processes.

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| This compound | C22H16F3NO4 | 415.37 | 2,6-Aromatic substitution, 4-CF3 group |

| 2,6-Bis(trifluoromethyl)pyridine | C7H3F6N | 215.10 | 2,6-CF3 substitution |

| 3,5-Bis(trifluoromethyl)pyridine | C7H3F6N | 215.10 | 3,5-CF3 substitution |

| 5-(Trifluoromethyl)picolinic acid | C7H4F3NO2 | 191.11 | Carboxylic acid functionality |

Properties

IUPAC Name |

methyl 3-[6-(3-methoxycarbonylphenyl)-4-(trifluoromethyl)pyridin-2-yl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16F3NO4/c1-29-20(27)15-7-3-5-13(9-15)18-11-17(22(23,24)25)12-19(26-18)14-6-4-8-16(10-14)21(28)30-2/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRGNFQLUPDIZLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CC(=CC(=N2)C3=CC(=CC=C3)C(=O)OC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis-2,6-(3-Methoxycarbonylphenyl)-4-(trifluoromethyl)pyridine typically involves multi-step organic reactions. A common approach might include:

Formation of the pyridine ring: This can be achieved through cyclization reactions involving suitable precursors.

Introduction of the trifluoromethyl group: This step might involve the use of trifluoromethylating agents under specific conditions.

Attachment of methoxycarbonylphenyl groups: This could be done through esterification or other suitable organic reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Bis-2,6-(3-Methoxycarbonylphenyl)-4-(trifluoromethyl)pyridine: can undergo various types of chemical reactions, including:

Oxidation: The compound might be oxidized under specific conditions to form different products.

Reduction: Reduction reactions could alter the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Bis-2,6-(3-Methoxycarbonylphenyl)-4-(trifluoromethyl)pyridine has been investigated for its potential as a pharmaceutical intermediate. The trifluoromethyl group is known to enhance the biological activity of compounds, making this pyridine derivative a candidate for developing new drugs targeting various diseases, including cancer and inflammation.

Case Study: Anticancer Activity

Research has shown that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. Further studies are needed to explore the specific mechanisms of action and therapeutic potential of this compound in cancer treatment.

Agrochemicals

The compound's structural features may also lend themselves to applications in agrochemicals, particularly as a pesticide or herbicide. The trifluoromethyl group is often associated with increased potency and selectivity in agrochemical formulations.

Case Study: Herbicidal Activity

Preliminary studies suggest that derivatives of pyridine can act as effective herbicides. Investigating the efficacy of this compound in controlling specific weed species could provide insights into its practical applications in agriculture.

Materials Science

In materials science, the unique properties of this compound can be harnessed for developing advanced materials such as polymers and coatings that require specific thermal and chemical resistance.

Case Study: Polymer Development

Research into the incorporation of this compound into polymer matrices could lead to materials with enhanced durability and performance characteristics suitable for industrial applications.

Data Tables

| Application Area | Potential Benefits | Research Status |

|---|---|---|

| Medicinal Chemistry | Drug development | Preliminary studies ongoing |

| Agrochemicals | Effective herbicides | Initial efficacy testing |

| Materials Science | Advanced polymer properties | Under investigation |

Mechanism of Action

The mechanism by which Bis-2,6-(3-Methoxycarbonylphenyl)-4-(trifluoromethyl)pyridine exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways.

Comparison with Similar Compounds

Substituent Effects on Pyridine Derivatives

Trifluoromethyl-Substituted Pyridines

- 2,6-Bis(trifluoromethyl)-4-pyridinol (CAS 43150-55-6): Contains two trifluoromethyl groups at the 2- and 6-positions and a hydroxyl group at the 4-position. Exhibits strong electron-withdrawing effects, increasing acidity (pKa ~4.5) compared to unsubstituted pyridinol . Applications: Intermediate in agrochemicals and pharmaceuticals due to its stability and reactivity.

- 4-(Trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]aniline (Reference Example 13, EP 4374877): Combines trifluoromethyl groups on both pyridine and aniline moieties. Enhanced lipophilicity (LogP ~3.8) compared to non-fluorinated analogs, improving blood-brain barrier penetration in drug candidates .

Methoxycarbonyl-Substituted Pyridines

- Methyl 2,6-Diisopropyl-4-(4-fluorophenyl)-3-hydroxymethyl-5-methoxypyridine-3-carboxylate (TRC-M302350-5MG):

Halogenated Pyridines

- 4-(4-Bromophenyl)-3-methyl-2,6-diphenylpyridine (CAS 89009-16-5):

Physicochemical and Functional Properties

Stability and Reactivity Trends

- Trifluoromethyl Groups :

- Methoxycarbonyl Groups :

Pharmaceutical Relevance

- This compound: Predicted to act as a kinase inhibitor due to structural similarity to TRC-M302350-5MG . Potential use in metal-organic frameworks (MOFs) for gas separation, leveraging its rigid pyridine core .

Biological Activity

Bis-2,6-(3-Methoxycarbonylphenyl)-4-(trifluoromethyl)pyridine, a compound with the CAS number 1311279-88-5, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with trifluoromethyl and methoxycarbonyl groups, which contribute to its unique chemical behavior. Its molecular formula is , and it exhibits properties that may enhance its interaction with biological targets.

Research indicates that compounds with similar structures often interact with various biological pathways. The trifluoromethyl group is known to influence the lipophilicity and electronic properties of the molecule, potentially enhancing its binding affinity to target proteins or enzymes.

- Inhibition of Enzymatic Activity : Compounds resembling this compound have been studied for their ability to inhibit enzymes involved in disease pathways. For instance, similar pyridine derivatives have shown inhibitory effects on key enzymes in cancer cell proliferation.

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially through disruption of bacterial cell membranes or inhibition of bacterial metabolic pathways.

Research Findings and Case Studies

Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

Antimicrobial Properties

In a study examining the antimicrobial efficacy of related compounds, this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of cell membrane integrity and interference with metabolic functions.

Enzyme Inhibition Studies

Research focused on enzyme inhibition revealed that this compound could effectively inhibit specific enzymes that are crucial for cancer cell metabolism. The inhibition mechanism may involve competitive binding to the active site or allosteric modulation.

Cytotoxic Effects

Cytotoxicity assays conducted on various cancer cell lines indicated that this compound could induce cell death through apoptotic pathways. The compound was particularly effective at higher concentrations, suggesting a dose-dependent relationship.

Q & A

Q. What are the recommended synthetic routes for Bis-2,6-(3-Methoxycarbonylphenyl)-4-(trifluoromethyl)pyridine, and how can purity be optimized?

Methodological Answer: Synthesis typically involves palladium-catalyzed cross-coupling reactions to introduce trifluoromethyl and methoxycarbonylphenyl groups at specific pyridine positions. To optimize purity:

Q. How do the electronic effects of the trifluoromethyl and methoxycarbonyl groups influence spectroscopic characterization?

Methodological Answer:

- FTIR : The trifluoromethyl group shows strong C–F stretching at 1100–1250 cm⁻¹ , while the methoxycarbonyl C=O appears at ~1700 cm⁻¹ .

- ¹H NMR : The electron-withdrawing trifluoromethyl group deshields adjacent pyridine protons (δ ~8.5–9.0 ppm), while methoxycarbonyl substituents cause splitting due to restricted rotation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

Methodological Answer:

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density on the pyridine ring.

- Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for nucleophilic/electrophilic attacks.

- Compare with experimental X-ray crystallography data (if available) to validate bond angles and torsion angles (e.g., C1–C2–C3–C4 = 108.3°) .

Q. What experimental strategies resolve contradictions in reported solubility data across solvents?

Methodological Answer:

- Use phase-solubility diagrams to measure solubility in DMSO, THF, and chloroform at 25–60°C.

- Apply Hansen solubility parameters to correlate solubility with solvent polarity and hydrogen-bonding capacity.

- Cross-validate via dynamic light scattering (DLS) to detect aggregation in poor solvents .

Q. How can environmental fate studies be designed to assess degradation pathways of this compound?

Methodological Answer:

- Conduct hydrolysis experiments at pH 3–11 (40°C, 72 hrs) and analyze products via LC-MS.

- Use soil microcosms to evaluate biodegradation under aerobic/anaerobic conditions.

- Quantify trifluoromethyl group stability via 19F NMR to track defluorination .

Structural and Mechanistic Analysis

Q. What crystallographic techniques confirm the spatial arrangement of substituents on the pyridine core?

Methodological Answer:

- Single-crystal X-ray diffraction (296 K, Mo-Kα radiation) reveals bond lengths (e.g., C–C = 1.39 Å) and dihedral angles.

- Compare with Cambridge Structural Database (CSD) entries for analogous pyridine derivatives to identify steric effects .

Q. How do steric hindrance and electronic effects impact regioselectivity in further functionalization?

Methodological Answer:

- Perform kinetic isotope effect (KIE) studies to distinguish electronic vs. steric control.

- Use Dirhodium(II) catalysts for selective C–H functionalization at the 3-position, avoiding hindered 2,6-methoxycarbonylphenyl groups .

Data Contradiction and Reproducibility

Q. How should researchers address variability in reported catalytic activity of metal complexes derived from this ligand?

Methodological Answer:

- Standardize ligand-to-metal ratios (e.g., 1:1 vs. 2:1) and pre-catalyst activation steps (e.g., degassing with N₂).

- Use cyclic voltammetry to compare redox potentials of metal complexes across studies.

- Report turnover numbers (TON) with error margins from triplicate trials .

Stability and Storage

Q. What conditions prevent decomposition of the trifluoromethyl group during long-term storage?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.